molecular formula C25H30N2O2 B7535161 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol

Cat. No. B7535161
M. Wt: 390.5 g/mol
InChI Key: JTOVVEPINSSAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a beta-adrenergic agonist, which means that it can stimulate the beta-adrenergic receptors in the body. In

Mechanism of Action

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol works by stimulating the beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are responsible for regulating a variety of physiological processes, including heart rate, blood pressure, and bronchodilation. When 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol binds to these receptors, it activates them, leading to the physiological effects described above.
Biochemical and Physiological Effects:
1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure by stimulating the beta-adrenergic receptors in the heart and blood vessels. It also causes bronchodilation by stimulating the beta-adrenergic receptors in the lungs. Additionally, 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol has been shown to have a positive inotropic effect on the heart, meaning that it increases the force of contraction of the heart muscle.

Advantages and Limitations for Lab Experiments

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, its effects on the body are well understood, making it a useful tool for studying the beta-adrenergic receptor system. However, one limitation is that its effects on the body can be quite potent, making it difficult to use in experiments where precise dosing is required.

Future Directions

There are a number of future directions for research on 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol. One area of interest is its potential use in the treatment of heart failure. 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol has been shown to have a positive inotropic effect on the heart, meaning that it could be useful in improving heart function in patients with heart failure. Additionally, further research could be done to explore the potential use of 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol in the treatment of other conditions such as asthma and COPD. Finally, research could be done to explore the potential use of 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol in combination with other drugs, such as beta-blockers, to achieve more precise control over its effects on the body.

Synthesis Methods

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 1-(2-aminoethyl)-4-(4-phenylphenoxy)-2-propanol with dimethylaminoethyl chloride. This reaction produces 1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol as a white crystalline solid with a melting point of 177-178°C. Other methods of synthesis include the reaction of 1-(2-aminoethyl)-4-(4-phenylphenoxy)-2-propanol with dimethyl sulfate and the reaction of 1-(2-aminoethyl)-4-(4-phenylphenoxy)-2-propanol with dimethylaminoethyl chloride followed by reduction with sodium borohydride.

Scientific Research Applications

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a variety of effects on the body, including increasing heart rate, blood pressure, and bronchodilation. These effects make it a potentially useful drug for the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

properties

IUPAC Name

1-[[2-(dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-27(2)25(22-11-7-4-8-12-22)18-26-17-23(28)19-29-24-15-13-21(14-16-24)20-9-5-3-6-10-20/h3-16,23,25-26,28H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOVVEPINSSAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol

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